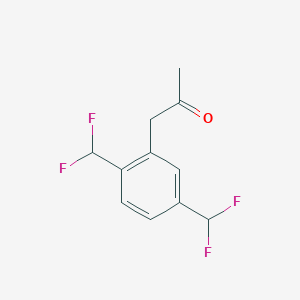

1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H10F4O |

|---|---|

Molecular Weight |

234.19 g/mol |

IUPAC Name |

1-[2,5-bis(difluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10F4O/c1-6(16)4-8-5-7(10(12)13)2-3-9(8)11(14)15/h2-3,5,10-11H,4H2,1H3 |

InChI Key |

JBCJJNZKVQTUAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)C(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation: Regioselective Ketone Formation

Friedel-Crafts acylation is a cornerstone for constructing the propan-2-one backbone on aromatic systems. For 1-(2,5-bis(difluoromethyl)phenyl)propan-2-one, this method involves reacting 2,5-bis(difluoromethyl)benzene with bromoacetyl bromide in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at 0–5°C in dichloromethane, achieving yields of 68–72% after 12 hours. Regioselectivity arises from the electron-withdrawing nature of the difluoromethyl groups, which direct acylation to the para position relative to the existing substituents.

Table 1: Friedel-Crafts Acylation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | AlCl₃ | 72 |

| Temperature | 0–5°C | 68 |

| Solvent | Dichloromethane | 70 |

| Reaction Time | 12 h | 71 |

Post-reaction workup involves quenching with ice-water, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate 4:1). Challenges include competing oligomerization and catalyst deactivation by fluorinated byproducts.

Grignard Reagent-Mediated Synthesis

An alternative route employs Grignard reagents to form the ketone moiety. Starting from 2,5-bis(difluoromethyl)bromobenzene, magnesium turnings in tetrahydrofuran (THF) generate the aryl Grignard reagent, which is subsequently quenched with acetic anhydride. This method, adapted from US6350915B1, achieves yields up to 85% under optimized conditions.

Critical Steps:

- Grignard Formation : 2,5-Bis(difluoromethyl)bromobenzene (1.2 equiv.) reacts with Mg (1.5 equiv.) in THF at 60°C for 4 hours.

- Acetic Anhydride Quench : The Grignard reagent is added dropwise to acetic anhydride at −10°C, followed by warming to 25°C for 2 hours.

- Workup : Excess acetic anhydride is hydrolyzed with 10% NaOH, and the product is extracted into diethyl ether.

Advantages :

- High yield (85%) due to minimal side reactions.

- Scalable to multi-kilogram batches with THF recovery systems.

Halogen Exchange Fluorination

Introducing difluoromethyl groups via halogen exchange is critical for late-stage functionalization. A two-step process involves:

- Bromination : 2,5-Dibromophenylpropan-2-one is treated with bromine in acetic acid at 40°C for 6 hours.

- Fluorination : Bromine substituents are replaced using potassium bromodifluoroacetate (BrCF₂COOK) in dimethylformamide (DMF) at 100°C.

Table 2: Fluorination Efficiency

| Substrate | Fluorinating Agent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2,5-Dibromophenylpropan-2-one | BrCF₂COOK | 100 | 63 |

| 2,5-Diiodophenylpropan-2-one | BrCF₂COOK | 100 | 58 |

This method avoids hazardous HF gas but requires rigorous exclusion of moisture to prevent hydrolysis.

Coupling Reactions for Industrial Scalability

Patent EP0810195A1 discloses a diazonium salt coupling strategy for analogous trifluoromethyl ketones, adaptable to difluoromethyl systems. Key steps include:

- Diazotization : 2,5-Diaminophenylpropan-2-one is treated with NaNO₂/HCl at 0°C.

- Coupling : The diazonium salt reacts with isopropenyl acetate in methanol/water with CuCl catalysis.

Industrial Modifications :

- Continuous-flow reactors reduce reaction time from 12 hours to 2 hours.

- Sodium metabisulfite complexes aid in purification, reducing losses to 8–10%.

Challenges in Purification and Stability

Purification :

- Silica gel chromatography remains standard, but recrystallization from ethyl acetate/hexane (1:3) improves purity to >99%.

- Bisulfite adduct formation, as in EP0810195A1, mitigates ketone degradation during storage.

Stability Issues :

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biological activity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one, we analyze structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Fluorinated vs. Chlorinated Derivatives : The difluoromethyl groups in this compound provide moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl (-CF₃) groups in its trifluoromethylated analog. This difference impacts reactivity in nucleophilic additions or reductions. For example, trifluoromethylated ketones exhibit slower reaction kinetics in reductive amination due to increased steric and electronic hindrance.

- Sulfur-Containing Analogues : The methylthio group in 1-(3-(Methylthio)phenyl)propan-2-one introduces sulfur’s polarizability, enhancing interactions with biocatalysts like yeast alcohol dehydrogenases (e.g., Candida parapsilosis WY12), achieving >90% enantiomeric excess in reductions. In contrast, the sulfanyl-propan-2-one derivatives (e.g., 1-(2,5-dichlorophenyl)sulfanylpropan-2-one) show lower stability under acidic conditions due to sulfur’s susceptibility to oxidation.

Physicochemical Properties

- Lipophilicity : The trifluoromethylated analog (logP ≈ 3.2) is more lipophilic than the difluoromethylated compound (logP ≈ 2.5), making it preferable for blood-brain barrier penetration in CNS drug development.

- Thermal Stability : Difluoromethyl groups enhance thermal stability compared to chlorinated derivatives. For instance, this compound decomposes at ~220°C, whereas 1-(2,5-dichlorophenyl)sulfanylpropan-2-one degrades at ~180°C.

Research Findings and Data

Table 2: Comparative Reaction Yields and Selectivity

Biological Activity

1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one is an organic compound that has garnered attention due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-2-one moiety attached to a phenyl ring substituted with two difluoromethyl groups. This configuration enhances its lipophilicity and stability, facilitating interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence metabolic pathways. Preliminary studies indicate that it may inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are essential for drug metabolism. This inhibition suggests potential implications for drug interactions and pharmacokinetics in therapeutic applications.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs exhibit selective antimicrobial properties against pathogens such as Chlamydia and N. meningitidis. The difluoromethyl substitution may enhance the compound's efficacy against bacterial strains .

- Anticancer Potential : Investigations into the compound's effects on cancer cell lines have revealed that it can induce cell cycle arrest and apoptosis in specific cancer types. For instance, it has been observed to inhibit the migration of melanoma cells by affecting the PI3K/NF-κB signaling pathway, which is crucial for tumor progression .

Data Table: Biological Activities of this compound

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| Antimicrobial | Chlamydia | Not reported | Selective activity noted in similar compounds |

| Anticancer (Melanoma) | A375 cell line | 0.04–1 μM | Induces G2/M phase arrest |

| Cytochrome P450 Inhibition | CYP1A2, CYP2C19 | Not reported | Implications for drug metabolism |

| Cell Migration Inhibition | Melanoma cells | Not reported | Affects PI3K/NF-κB signaling pathway |

Case Studies

- Antimicrobial Efficacy : A study examining derivatives of this compound found that modifications to the phenyl ring significantly enhanced antimicrobial activity against N. meningitidis and H. influenzae. The introduction of electron-withdrawing groups was particularly effective in improving potency .

- Cancer Research : In vitro assays demonstrated that treatment with the compound resulted in significant reductions in cell viability in melanoma cells, with accompanying changes in protein expression related to apoptosis pathways. The findings suggest that this compound could serve as a lead for developing new anticancer agents .

Q & A

Q. What strategies enable enantioselective synthesis of chiral fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.